

Spectral Analysis of Methyl 4-Amino-1H-indazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl 4-amino-1H-indazole-3-carboxylate*

Cat. No.: *B580405*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **methyl 4-amino-1H-indazole-3-carboxylate**, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this guide presents extrapolated data based on the analysis of structurally similar indazole derivatives. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Figure 1. The chemical structure of **Methyl 4-Amino-1H-indazole-3-carboxylate**.

Molecular Formula: $C_9H_9N_3O_2$ Molecular Weight: 191.19 g/mol IUPAC Name: **methyl 4-amino-1H-indazole-3-carboxylate**

Predicted Spectral Data

The following tables summarize the predicted spectral data for **methyl 4-amino-1H-indazole-3-carboxylate**. This data is an educated estimation derived from the spectral characteristics of analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~12.5	br s	1H	N-H (indazole)
~7.5	d	1H	Ar-H
~7.1	t	1H	Ar-H
~6.5	d	1H	Ar-H
~5.5	br s	2H	NH ₂
3.85	s	3H	OCH ₃

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Carbon Type
~165	C=O
~145	C
~140	C
~128	C
~125	CH
~115	C
~110	CH
~105	CH
~52	OCH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (NH ₂ and N-H)
3050 - 3000	Medium	C-H stretching (aromatic)
2950 - 2850	Medium	C-H stretching (aliphatic, OCH ₃)
~1700	Strong	C=O stretching (ester)
1620 - 1580	Medium	N-H bending, C=C stretching (aromatic)
1500 - 1400	Medium	C=C stretching (aromatic)
1300 - 1200	Strong	C-O stretching (ester)
~800	Medium	C-H bending (aromatic, out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
191	[M] ⁺ (Molecular Ion)
160	[M - OCH ₃] ⁺
132	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **methyl 4-amino-1H-indazole-3-carboxylate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation (KBr Pellet):** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- **Data Acquisition:** Record the IR spectrum over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

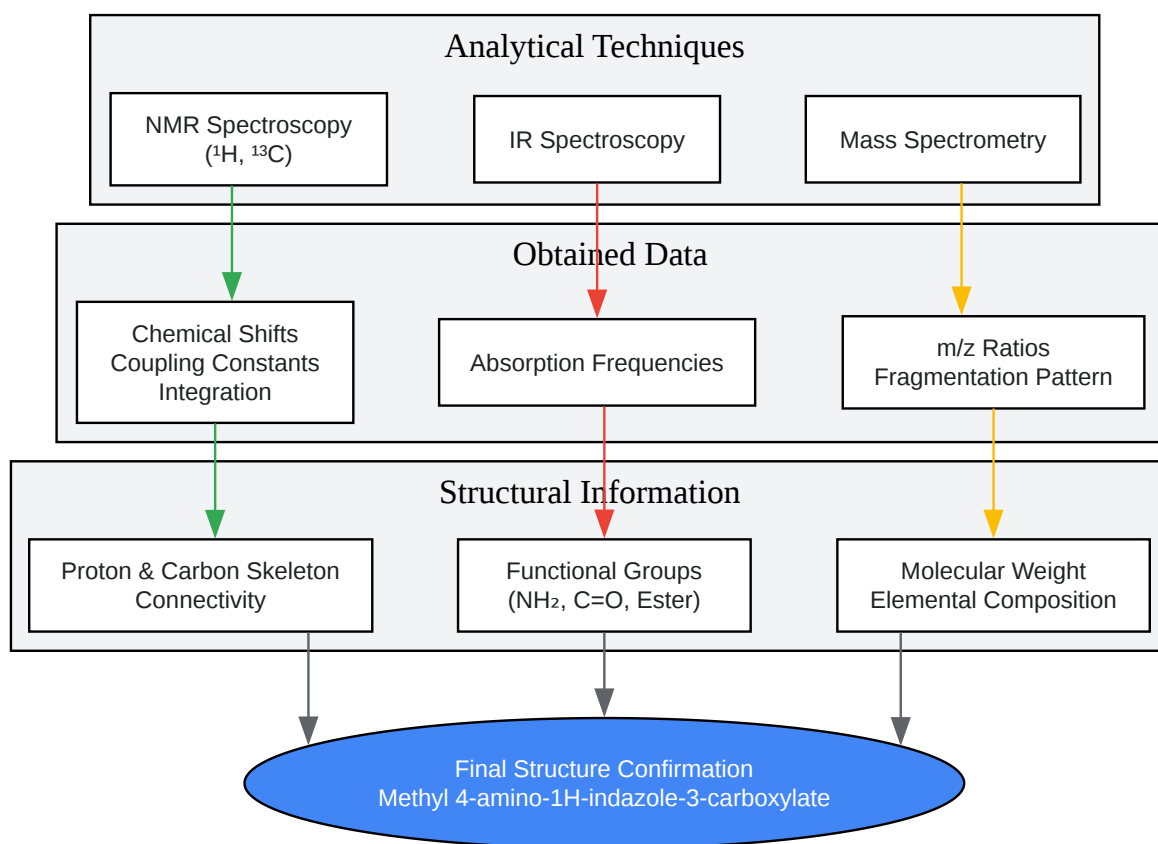
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **methyl 4-amino-1H-indazole-3-carboxylate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

- To cite this document: BenchChem. [Spectral Analysis of Methyl 4-Amino-1H-indazole-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580405#methyl-4-amino-1h-indazole-3-carboxylate-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b580405#methyl-4-amino-1h-indazole-3-carboxylate-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com